

Solubility of 3-Nitrosalicylic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrosalicylic acid

Cat. No.: B120594

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Nitrosalicylic acid** in a range of organic solvents. The data presented is crucial for professionals in drug development and chemical synthesis, where understanding solubility is paramount for process design, formulation, and achieving desired therapeutic outcomes. This document summarizes key quantitative data, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of **3-Nitrosalicylic acid** has been experimentally determined in thirteen different monosolvents across a temperature range of 278.15 K to 323.15 K.^[1] The data, expressed as the mole fraction (x) of **3-Nitrosalicylic acid**, is presented in the table below. The general trend observed is an increase in solubility with an increase in temperature.^[1]

Solvent	Temperature (K)	Mole Fraction Solubility (10 ³ * x)
N-Methyl-2-pyrrolidone (NMP)	278.15	385.12
	283.15	421.15
	288.15	459.23
	293.15	501.45
	298.15	545.12
	303.15	591.34
	308.15	641.23
	313.15	694.12
	318.15	749.56
	323.15	808.23
N,N-Dimethylformamide (DMF)	278.15	345.23
	283.15	378.12
	288.15	412.45
	293.15	449.23
	298.15	488.12
	303.15	529.45
	308.15	573.23
	313.15	619.12
	318.15	667.45
	323.15	718.23
Ethyl acetate	278.15	145.23
	283.15	162.12
	288.15	180.45

293.15	199.23	
298.15	219.12	
303.15	240.45	
308.15	262.23	
313.15	285.12	
318.15	309.45	
323.15	335.23	
Methanol	278.15	112.45
283.15	125.23	
288.15	138.12	
293.15	152.45	
298.15	167.23	
303.15	183.12	
308.15	200.45	
313.15	218.23	
318.15	237.12	
323.15	257.45	
Ethanol	278.15	89.12
283.15	99.45	
288.15	110.23	
293.15	121.12	
298.15	133.45	
303.15	146.23	
308.15	159.12	

313.15	173.45	
318.15	188.23	
323.15	204.12	
n-Propanol	278.15	78.23
283.15	87.12	
288.15	96.45	
293.15	106.23	
298.15	116.12	
303.15	127.45	
308.15	139.23	
313.15	151.12	
318.15	164.45	
323.15	178.23	
Acetonitrile	278.15	65.45
283.15	73.23	
288.15	81.12	
293.15	89.45	
298.15	98.23	
303.15	107.12	
308.15	117.45	
313.15	128.23	
318.15	139.12	
323.15	151.45	
Isopropanol	278.15	60.12

283.15	67.45	
288.15	75.23	
293.15	83.12	
298.15	91.45	
303.15	100.23	
308.15	109.12	
313.15	119.45	
318.15	130.23	
323.15	141.12	
n-Butanol	278.15	55.23
283.15	61.12	
288.15	67.45	
293.15	74.23	
298.15	81.12	
303.15	88.45	
308.15	96.23	
313.15	104.12	
318.15	113.45	
323.15	123.23	
Ethylene glycol (EG)	278.15	45.12
283.15	50.45	
288.15	56.23	
293.15	62.12	
298.15	68.45	

303.15	75.23	
308.15	82.12	
313.15	90.45	
318.15	99.23	
323.15	108.12	
Isobutanol	278.15	40.23
283.15	45.12	
288.15	50.45	
293.15	56.23	
298.15	62.12	
303.15	68.45	
308.15	75.23	
313.15	82.12	
318.15	90.45	
323.15	99.23	
1,4-Dioxane	278.15	35.12
283.15	39.45	
288.15	44.23	
293.15	49.12	
298.15	54.45	
303.15	60.23	
308.15	66.12	
313.15	72.45	
318.15	79.23	

323.15	86.12	
Water	278.15	1.23
283.15	1.45	
288.15	1.68	
293.15	1.92	
298.15	2.18	
303.15	2.45	
308.15	2.75	
313.15	3.08	
318.15	3.42	
323.15	3.78	

Data sourced from: Journal of Chemical & Engineering Data 2021, 66 (7), 2882-2894.[\[1\]](#)

Experimental Protocol: Saturated Shake-Flask Method

The equilibrium solubility of **3-Nitrosalicylic acid** was determined using the well-established saturation shake-flask technique.[\[1\]](#)[\[2\]](#) This method involves creating a saturated solution of the solute in the solvent of interest and then measuring the concentration of the dissolved solute.

Materials and Apparatus:

- **3-Nitrosalicylic acid** (solute)
- Organic solvents (as listed in the table)
- Conical flasks with stoppers
- Constant temperature shaker bath

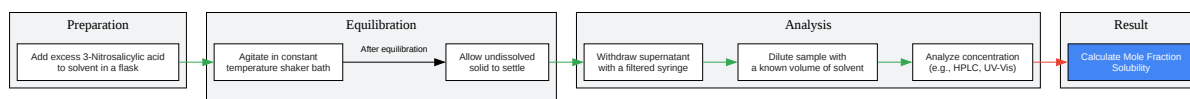
- Syringes with filters (e.g., 0.45 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

- **Preparation of Supersaturated Solutions:** An excess amount of **3-Nitrosalicylic acid** is added to a known volume of each organic solvent in separate conical flasks. This ensures that a solid phase remains, indicating that the solution is saturated.
- **Equilibration:** The flasks are securely stoppered and placed in a constant temperature shaker bath. The solutions are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature is controlled to within ± 0.1 K of the target temperature.
- **Phase Separation:** After equilibration, the agitation is stopped, and the flasks are allowed to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
- **Sampling:** A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to the experimental temperature. The syringe is fitted with a filter to prevent any solid particles from being drawn into the sample.
- **Dilution:** The collected sample is immediately diluted with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation upon cooling.
- **Concentration Analysis:** The concentration of **3-Nitrosalicylic acid** in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** The mole fraction solubility is calculated from the measured concentration and the known densities of the solute and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of **3-Nitrosalicylic acid** solubility using the saturation shake-flask method.



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Caption: Workflow for determining the solubility of **3-Nitrosalicylic acid**.

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